molecular formula C14H14FN3 B13419844 2'-Fluoro-4-dimethylaminoazobenzene CAS No. 331-91-9

2'-Fluoro-4-dimethylaminoazobenzene

Cat. No.: B13419844
CAS No.: 331-91-9
M. Wt: 243.28 g/mol
InChI Key: IPZKHNDQVUUVDA-UHFFFAOYSA-N
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Description

2’-Fluoro-4-dimethylaminoazobenzene is an organic compound that belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods

Industrial production of 2’-Fluoro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2’-Fluoro-4-dimethylaminoazobenzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in cancer research due to its structural similarity to known carcinogenic compounds.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4-dimethylaminoazobenzene involves its interaction with biological macromolecules, such as proteins and nucleic acids. The compound can form covalent bonds with these macromolecules, leading to alterations in their structure and function. The azo group plays a crucial role in these interactions, as it can undergo reduction to form reactive intermediates that can further react with cellular components.

Comparison with Similar Compounds

2’-Fluoro-4-dimethylaminoazobenzene is unique due to the presence of both the fluoro and dimethylamino groups, which impart distinct chemical properties. Similar compounds include:

    4-Dimethylaminoazobenzene: Lacks the fluoro group, resulting in different reactivity and applications.

    2-Fluoroazobenzene:

    2’,4’-Difluoro-4-dimethylaminoazobenzene: Contains an additional fluoro group, which can further modify its properties and applications.

These comparisons highlight the unique combination of functional groups in 2’-Fluoro-4-dimethylaminoazobenzene, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

331-91-9

Molecular Formula

C14H14FN3

Molecular Weight

243.28 g/mol

IUPAC Name

4-[(2-fluorophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H14FN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3

InChI Key

IPZKHNDQVUUVDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2F

Origin of Product

United States

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